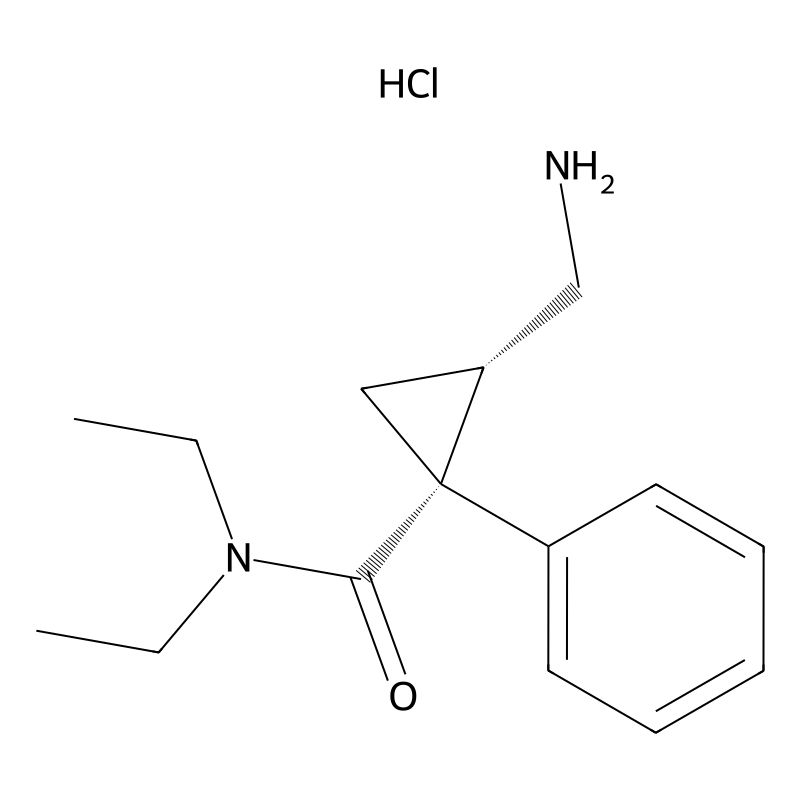

Milnacipran Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Milnacipran Hydrochloride (CAS 101152-94-7) is a highly water-soluble, thermally stable salt form of the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran. In laboratory and manufacturing contexts, it serves as a critical reference standard, analytical calibrator, and active pharmaceutical ingredient (API) precursor. Unlike heavily serotonin-biased analogs within its class, milnacipran offers a uniquely balanced monoamine transporter binding profile, making it a highly specific tool for dual-pathway pharmacological assays. Its hydrochloride salt form ensures exceptional aqueous solubility (≥ 100 mg/mL) and a stable melting point of 179°C, which are essential physical properties for reproducible formulation, analytical calibration, and in vitro screening workflows [1].

Substituting milnacipran hydrochloride with other common SNRIs, such as venlafaxine or duloxetine, fundamentally alters assay baselines and metabolic profiles. Venlafaxine and duloxetine are highly biased toward the serotonin transporter (SERT) and undergo extensive hepatic oxidation via the cytochrome P450 (CYP450) system, specifically CYP2D6 and CYP1A2. In contrast, milnacipran provides a balanced NET/SERT binding ratio and undergoes minimal CYP450 metabolism. Utilizing a generic SNRI substitute in drug-drug interaction (DDI) studies or balanced reuptake assays introduces confounding variables related to CYP inhibition and SERT-dominant signaling, severely compromising the reproducibility and specificity of the experimental or formulation model [1].

Balanced Monoamine Transporter Affinity Profile

Milnacipran hydrochloride demonstrates a uniquely balanced affinity for both the norepinephrine transporter (NET) and serotonin transporter (SERT), unlike other standard SNRIs. In vitro binding assays reveal that milnacipran has a NET:SERT affinity ratio of approximately 1:1.6 to 1:2.6. In stark contrast, duloxetine exhibits a ratio of 1:10 to 1:17, and venlafaxine shows a massive 1:30 to 1:250 bias toward SERT[1]. This balanced binding profile makes milnacipran hydrochloride the preferred reference material for assays requiring simultaneous and proportional engagement of both monoamine transporters.

| Evidence Dimension | NET:SERT Binding Affinity Ratio |

| Target Compound Data | Milnacipran (1:1.6 to 1:2.6) |

| Comparator Or Baseline | Venlafaxine (1:30 to 1:250) and Duloxetine (1:10 to 1:17) |

| Quantified Difference | Up to 100-fold greater proportional NET affinity compared to venlafaxine |

| Conditions | In vitro transporter binding assays (Ki values) |

Procuring milnacipran ensures proportional dual-pathway activation in pharmacological models, avoiding the serotonin-dominant bias inherent to alternative SNRIs.

Minimal Cytochrome P450 Inhibition for Clean DDI Modeling

A critical differentiator for milnacipran hydrochloride in pharmacokinetic screening is its minimal interaction with cytochrome P450 (CYP450) enzymes. In human liver microsome assays, milnacipran does not inhibit major CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, or 2D6) even at concentrations up to 100 µM. Conversely, duloxetine acts as a potent inhibitor of CYP2D6 (IC50 = 7 µM) and CYP2B6 (IC50 = 15 µM)[1]. Consequently, milnacipran serves as a superior, non-confounding baseline material in polypharmacy and drug-drug interaction (DDI) models.

| Evidence Dimension | CYP2D6 Inhibition (IC50) |

| Target Compound Data | Milnacipran (IC50 ≥ 100 µM) |

| Comparator Or Baseline | Duloxetine (IC50 = 7 µM) |

| Quantified Difference | >14-fold lower inhibition of CYP2D6 by milnacipran |

| Conditions | In vitro human liver microsome assay |

Its lack of CYP450 inhibition makes milnacipran the ideal SNRI standard for complex formulation studies where metabolic cross-reactivity must be minimized.

Superior Aqueous Solubility of the Hydrochloride Salt Form

The selection of the hydrochloride salt of milnacipran over the free base is driven by its exceptional aqueous solubility, which is critical for liquid formulations and high-throughput screening. Milnacipran hydrochloride achieves an aqueous solubility of ≥ 100 mg/mL (freely soluble) and maintains a stable crystalline melting point of 179°C [1]. This high solubility eliminates the need for harsh organic solvents like DMSO in biological assays, reducing solvent-induced cytotoxicity and improving the reproducibility of analytical calibration curves.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Milnacipran Hydrochloride (≥ 100 mg/mL) |

| Comparator Or Baseline | Standard lipophilic SNRI free bases (typically poorly soluble in water) |

| Quantified Difference | Highly freely soluble compared to sparingly soluble free bases |

| Conditions | Standard aqueous solvent at room temperature |

High water solubility streamlines formulation processes, reduces the need for co-solvents, and ensures reliable dosing in aqueous in vitro models.

Reference Standard for Balanced Monoamine Transporter Assays

Due to its unique 1:1.6 to 1:2.6 NET:SERT binding ratio, milnacipran hydrochloride is the optimal reference material for calibrating in vitro dual-reuptake assays. It provides a balanced baseline that serotonin-biased analogs like venlafaxine cannot achieve, ensuring accurate quantification of novel SNRI candidates [1].

Clean Baseline Material for Polypharmacy and DDI Modeling

Because milnacipran exhibits an IC50 ≥ 100 µM for major CYP450 enzymes (unlike duloxetine), it is heavily utilized in pharmacokinetic research and drug-drug interaction (DDI) modeling. It allows researchers to study SNRI efficacy without introducing confounding metabolic inhibition variables into human liver microsome assays[2].

Aqueous Formulation Development and High-Throughput Screening

The hydrochloride salt form's high aqueous solubility (≥ 100 mg/mL) makes it ideal for developing liquid formulations, injectable models, and automated high-throughput screening (HTS) libraries. It prevents precipitation issues common with free-base compounds and eliminates the need for cytotoxic concentrations of organic solvents [3].

References

- [1] Nogami, T., et al. (2013). Occupancy of serotonin and norepinephrine transporter by milnacipran in patients with major depressive disorder: a positron emission tomography study. International Journal of Neuropsychopharmacology, 16(10), 2149-2155.

- [2] Chen, L., et al. (2009). In Vitro Inhibition and Induction of Human Liver Cytochrome P450 Enzymes by Milnacipran. Drug Metabolism and Disposition, 37(10), 2045-2054.

- [3] FDA Center for Drug Evaluation and Research. NDA 22-256 (Savella) Chemistry, Manufacturing, and Controls Review. 2008.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Other CAS

Wikipedia

FDA Medication Guides

MILNACIPRAN HYDROCHLORIDE

TABLET;ORAL

ALLERGAN

05/22/2024

Use Classification

Dates

Explore Compound Types